N-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-4-(morpholin-4-yl)aniline
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Overview
Description
N-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-4-(morpholin-4-yl)aniline is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-4-(morpholin-4-yl)aniline typically involves the condensation reaction between 4-ethoxy-3-methoxybenzaldehyde and 4-(morpholin-4-yl)aniline. The reaction is usually carried out in a solvent such as methanol, with a catalytic amount of glacial acetic acid to facilitate the condensation process . The reaction mixture is stirred at room temperature until the formation of the Schiff base is complete, which can be monitored by thin-layer chromatography (TLC).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-4-(morpholin-4-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of the corresponding amine and aldehyde.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-4-(morpholin-4-yl)aniline has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential antimicrobial and anticancer properties.
Materials Science: It can be used in the development of organic materials with specific electronic properties.
Biological Studies: The compound’s interaction with various biological targets can be explored for potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-4-(morpholin-4-yl)aniline involves its interaction with specific molecular targets. The Schiff base can form coordination complexes with metal ions, which can enhance its biological activity. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(4-methoxyphenyl)methylidene]-4-(morpholin-4-yl)aniline
- N-[(E)-(4-ethoxyphenyl)methylidene]-4-(morpholin-4-yl)aniline
Uniqueness
N-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-4-(morpholin-4-yl)aniline is unique due to the presence of both ethoxy and methoxy groups on the aromatic ring, which can influence its electronic properties and reactivity
Properties
Molecular Formula |
C20H24N2O3 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
1-(4-ethoxy-3-methoxyphenyl)-N-(4-morpholin-4-ylphenyl)methanimine |
InChI |
InChI=1S/C20H24N2O3/c1-3-25-19-9-4-16(14-20(19)23-2)15-21-17-5-7-18(8-6-17)22-10-12-24-13-11-22/h4-9,14-15H,3,10-13H2,1-2H3 |
InChI Key |
ONIUKJVHFCDLAG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=NC2=CC=C(C=C2)N3CCOCC3)OC |
Origin of Product |
United States |
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